molecular formula C9H9N3O4S B12936640 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole CAS No. 91224-49-6

6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole

Cat. No.: B12936640
CAS No.: 91224-49-6
M. Wt: 255.25 g/mol
InChI Key: FJAMBSRKFPYAGJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole typically involves the following steps:

    Sulfonation: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

    Cyclization Conditions: Acidic or basic conditions, often with the use of catalysts.

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.

    Cyclized Products: Formed through cyclization reactions, leading to more complex heterocyclic compounds.

Scientific Research Applications

2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, antiviral, and anticancer properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitro-1H-benzo[d]imidazole: Lacks the methylsulfonyl group, which may result in different biological activity and chemical reactivity.

    6-(Methylsulfonyl)-4-nitro-1H-benzo[d]imidazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.

    2-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the nitro group, which can significantly alter its redox properties and biological activity.

Uniqueness

2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications in scientific research.

Properties

CAS No.

91224-49-6

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

2-methyl-6-methylsulfonyl-4-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O4S/c1-5-10-7-3-6(17(2,15)16)4-8(12(13)14)9(7)11-5/h3-4H,1-2H3,(H,10,11)

InChI Key

FJAMBSRKFPYAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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